Melanoma-associated antigen C2 is classified under cancer/testis antigens, which are typically expressed in malignant tumors but not in normal somatic tissues. The MAGEC2 gene is clustered with other MAGE genes on chromosome Xq26-q27. It has been implicated in various cancers beyond melanoma, including breast and lung cancers. The expression of MAGEC2 is often correlated with poor prognosis in cancer patients, making it a target for immunotherapeutic strategies.
The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through various methodologies, including solid-phase peptide synthesis, commonly known as Merrifield synthesis. This method allows for the efficient assembly of peptide sequences by sequentially adding protected amino acids to a growing chain anchored to an insoluble resin.
The molecular structure of melanoma-associated antigen C2 includes a highly conserved MAGE homology domain that is approximately 170 amino acids long. This domain plays a crucial role in its function as an antigen.
Melanoma-associated antigen C2 participates in several biochemical reactions within tumor cells. It interacts with various signaling molecules that modulate cell survival and proliferation.
The mechanism by which melanoma-associated antigen C2 exerts its effects involves several steps:
Studies indicate that depletion of MAGEC2 leads to decreased cell viability and increased apoptosis in cancer cells, underscoring its role as an oncogene.
Melanoma-associated antigen C2 has several applications in cancer research and therapy:
MAGE-C2 (MAGEC2; also termed CT10 or HCA587) was initially identified through immunological screening for tumor-specific antigens recognized by cytolytic T lymphocytes in melanoma. It belongs to the type I melanoma-associated antigen (MAGE) family, a subgroup of cancer/testis antigens (CTAs) characterized by their restricted expression pattern: physiological expression confined to immune-privileged sites (testis, placenta, fetal ovary), and aberrant re-expression in diverse malignancies [2] [10]. The MAGE family is subdivided into type I (CTAs, including MAGE-A, -B, and -C subfamilies clustered on chromosome Xq) and type II (ubiquitously expressed, non-X chromosomal). MAGEC2, a member of the MAGE-C subfamily (MAGEC1, -C2, -C3), shares the defining MAGE homology domain (MHD) of ~170 amino acids responsible for protein-protein interactions [3] [8]. Its classification as a CTA underscores its significance as a tumor-specific molecular target.
Table 1: Classification and Characteristics of MAGEC2 Within the CTA Family
Characteristic | MAGEC2 | Other Type I MAGEs (e.g., MAGE-A1) | Type II MAGEs (e.g., MAGE-D1) |
---|---|---|---|
Gene Family | MAGE-C subfamily | MAGE-A subfamily | MAGE-D subfamily |
Chromosomal Location | Xq27.2 | Xq28 | 15q11-q13 |
Expression Pattern | Testis + Broad Cancer Spectrum | Testis + Broad Cancer Spectrum | Ubiquitous Somatic Tissues |
MHD Domain | Present (Conserved) | Present | Present |
Immunotherapeutic Target Status | High (Clinical Trials) | High (e.g., MAGE-A3) | Low |
MAGEC2 is encoded on the X chromosome (Xq27.2) within a dense cluster of type I MAGE genes (NCBI Gene ID: 51438). The gene spans approximately 3 kilobases and consists of 3 exons [2] [7]. Evolutionary analyses indicate that type I MAGE genes, including MAGEC2, arose through repeated gene duplication events on the mammalian X chromosome, leading to rapid diversification. While the MHD exhibits significant conservation across eukaryotes (~46% average conservation in human MAGEs), the N- and C-terminal regions of MAGEC2 are more divergent, suggesting specialization in binding partners and functions [3] [8]. This X-linkage and evolutionary trajectory contribute to the cancer-specific re-expression observed upon widespread demethylation in tumors.
Table 2: Genomic and Structural Features of MAGEC2
Feature | Detail | Method/Source |
---|---|---|
Genomic Coordinates | Chr X: 142,202,342-142,205,290 (GRCh38/hg38) | NCBI Gene Database [2] |
Exon Count | 3 | RefSeq NM_016249.4 |
Transcript Length | 1,164 bp (coding) | Ensembl ENSG00000046774 |
Protein Length | 387 amino acids | UniProt Q5JZ00 |
Conserved Domain | MAGE Homology Domain (MHD; aa ~150-350) | Pfam PF01454 [8] |
Evolutionary Expansion | Lineage-specific duplications on Xq | Comparative genomics [3] |
Under physiological conditions, MAGEC2 expression is tightly restricted to immune-privileged tissues: primarily spermatogonia and primary spermatocytes in the testis, with negligible expression in somatic tissues. This pattern is governed by epigenetic silencing, primarily promoter hypermethylation [10]. In contrast, aberrant MAGEC2 activation occurs in a wide spectrum of epithelial and non-epithelial cancers through promoter demethylation and histone modifications. Key tumor expression profiles include:
Table 3: MAGEC2 Expression in Human Tumors vs. Normal Tissues
Tissue Type | MAGEC2 Expression Status | Detection Method | Clinical Association |
---|---|---|---|
Normal Testis | High (Germ cells) | IHC, RT-PCR, RNA-seq | Physiological function |
Normal Somatic Tissues | Absent/Negligible | Multiple | N/A |
Melanoma | ~69% (Metastatic) | IHC, WB, qPCR [4] | Metastasis predictor |
Triple-Negative Breast Cancer | ~38% (High) | IHC [1] | Poor survival, EMT |
Hepatocellular Carcinoma | 21-25% (Cohort-dependent) | IHC [6] | HBV/HCV+, AFP+, Cirrhosis, LN invasion |
Lung Adenocarcinoma | Frequent | IHC, qPCR [10] | Advanced stage, metastasis |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8